Morpholine, ethanedioate (1:?)
CAS No.: 18257-23-3
Cat. No.: VC13832974
Molecular Formula: C6H11NO5
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18257-23-3 |
|---|---|
| Molecular Formula | C6H11NO5 |
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | morpholine;oxalic acid |
| Standard InChI | InChI=1S/C4H9NO.C2H2O4/c1-3-6-4-2-5-1;3-1(4)2(5)6/h5H,1-4H2;(H,3,4)(H,5,6) |
| Standard InChI Key | ZKSZSWJQBXLNMN-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Considerations
Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, exhibits basicity due to its secondary amine group (pKₐ ~8.3) . Ethanedioic acid, a dicarboxylic acid with two ionizable protons (pKₐ1 = 1.25, pKₐ2 = 4.14), forms mono- or di-anionic oxalate species upon deprotonation. The interaction between morpholine and oxalic acid likely proceeds via acid-base reactions, yielding salts with distinct stoichiometries:
-
Morpholine hydrogen oxalate (1:1):
-
Morpholine oxalate (2:1):
The crystalline structure of these salts is hypothesized to involve hydrogen bonding between the morpholinium cation () and oxalate anions, with lattice stability influenced by the anomeric effect of oxygen atoms .
Synthetic Pathways and Optimization
Reaction Mechanisms
The synthesis of morpholine oxalate derivatives typically involves neutralizing morpholine with oxalic acid in aqueous or alcoholic solvents. For example:
Adjusting the molar ratio of reactants controls the product stoichiometry. A 2:1 molar ratio of morpholine to oxalic acid favors the diprotonated oxalate salt .
Industrial and Laboratory Methods
Morpholine production via dehydration of diethanolamine with sulfuric acid provides a cost-effective precursor. Subsequent salt formation with oxalic acid is achievable under ambient conditions, though elevated temperatures (60–80°C) enhance reaction kinetics. Purification via recrystallization from ethanol/water mixtures yields high-purity products.
Table 1: Synthetic Conditions for Morpholine Oxalate Derivatives
| Stoichiometry | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1:1 | Ethanol | 25 | 78 |
| 2:1 | Water | 80 | 92 |
Physicochemical Properties
Thermal Stability
Morpholine oxalate salts exhibit decomposition temperatures above 200°C, with the 2:1 salt demonstrating greater thermal resilience due to stronger ionic interactions . Differential scanning calorimetry (DSC) profiles show endothermic peaks corresponding to lattice reorganization at 150–170°C.
Solubility and Hygroscopicity
Both salts are highly soluble in polar solvents (water, methanol) but insoluble in non-polar media. The 1:1 salt displays moderate hygroscopicity, requiring storage under anhydrous conditions to prevent deliquescence.
Table 2: Comparative Solubility Data
| Stoichiometry | Water (g/100 mL) | Ethanol (g/100 mL) |
|---|---|---|
| 1:1 | 45.2 | 12.8 |
| 2:1 | 67.9 | 8.4 |
Applications in Industrial and Pharmaceutical Contexts
Corrosion Inhibition
Morpholine derivatives are widely employed in steam systems for pH adjustment and corrosion protection . The oxalate salts may enhance this utility by providing buffering capacity and metal chelation, though empirical studies specific to these compounds remain limited.
Pharmaceutical Intermediates
Research Gaps and Future Directions
Existing literature inadequately addresses:
-
Crystal structures of morpholine oxalate salts
-
Kinetic studies of salt formation under varying pH
-
Biological activity profiling
Advanced characterization techniques (X-ray diffraction, NMR crystallography) and computational modeling are recommended to elucidate structure-property relationships.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume